molecular formula C6H4BrClFN B12498966 4-Bromo-3-(chloromethyl)-2-fluoropyridine

4-Bromo-3-(chloromethyl)-2-fluoropyridine

Cat. No.: B12498966
M. Wt: 224.46 g/mol
InChI Key: JUKOVJWCUHLNIE-UHFFFAOYSA-N
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Description

4-Bromo-3-(chloromethyl)-2-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(chloromethyl)-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Bromination: Introduction of a bromine atom at the 4-position of the pyridine ring using bromine or a brominating agent.

    Chloromethylation: Introduction of a chloromethyl group at the 3-position using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Fluorination: Introduction of a fluorine atom at the 2-position using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its biological activity against various targets, including enzymes and receptors.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.
  • Applied in the development of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 4-Bromo-3-(chloromethyl)-2-fluorobenzene
  • 4-Bromo-3-(chloromethyl)-2-fluorophenol
  • 4-Bromo-3-(chloromethyl)-2-fluorotoluene

Comparison:

  • Uniqueness: The presence of the pyridine ring in 4-Bromo-3-(chloromethyl)-2-fluoropyridine distinguishes it from similar compounds with benzene or phenol rings. This structural difference can influence its reactivity and applications.
  • Reactivity: The pyridine ring can participate in additional reactions such as coordination with metal ions, which is not possible with benzene or phenol derivatives.
  • Applications: The unique structure of this compound makes it suitable for specific applications in medicinal chemistry and material science that are not feasible with its analogs.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-bromo-3-(chloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,3H2

InChI Key

JUKOVJWCUHLNIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)CCl)F

Origin of Product

United States

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